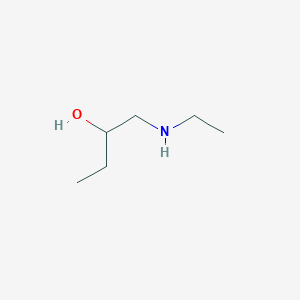

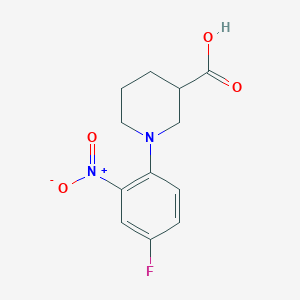

![molecular formula C11H12N2O3 B1320328 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid CAS No. 893742-39-7](/img/structure/B1320328.png)

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

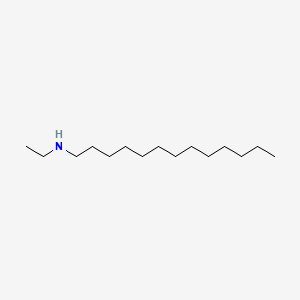

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Furoic acid is a carboxylic acid, which is a compound containing a carboxyl group (C(=O)OH). The combination of these two moieties forms the compound “5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid”.

Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D . The specific molecular structure of “5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid” would depend on the exact arrangement and bonding of the imidazole and furoic acid moieties.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It has a molar mass of 68.077 g/mol . The physical and chemical properties of “5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid” would depend on the specific arrangement and bonding of the imidazole and furoic acid moieties.科学的研究の応用

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their broad range of biological activities. They exhibit antibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal , and ulcerogenic properties . The imidazole ring is present in drugs like omeprazole and pantoprazole , which are used to treat ulcers, and metronidazole , which has bactericidal effects.

Material Science

Imidazole derivatives can be incorporated into functional materials due to their chemical stability and conductive properties. They are used in the design of novel proton conductive materials for fuel cells and other energy-related applications. The presence of imidazole units in metal-organic frameworks (MOFs) can enhance proton conduction, which is crucial for energy efficiency .

Antimicrobial Research

The antimicrobial properties of imidazole derivatives make them suitable for research into new antimicrobial agents. They are tested for their efficacy in inhibiting the growth of bacteria and fungi, which is measured by the zones of inhibition in laboratory tests . This research is vital for developing new treatments for resistant strains of microbes.

Synthetic Chemistry

Imidazole derivatives are key intermediates in the synthesis of complex organic molecules. They are used in regiocontrolled synthesis of substituted imidazoles, which are important for creating molecules with specific functions. The methodologies developed for imidazole synthesis are crucial for advancing organic chemistry and developing new compounds with desired properties .

将来の方向性

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . Imidazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, “5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid” and similar compounds could potentially be of interest in future drug development efforts.

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with targets.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , which could potentially influence the compound’s action in different environments.

特性

IUPAC Name |

5-[(2-ethylimidazol-1-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-10-12-5-6-13(10)7-8-3-4-9(16-8)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNOYIGZKBPSAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

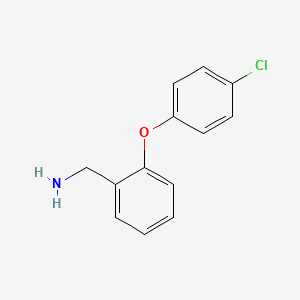

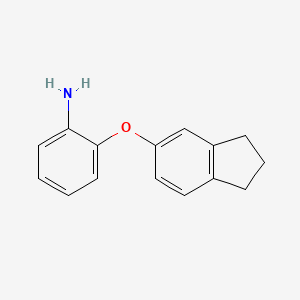

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

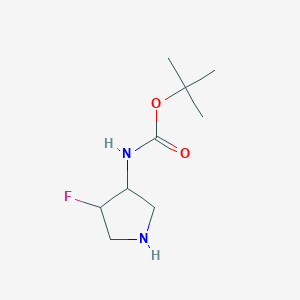

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

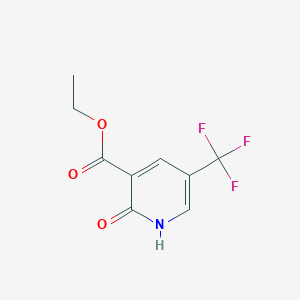

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)